BenchChemオンラインストアへようこそ!

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide

Structural biology Medicinal chemistry Kinase inhibitor design

N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide (CAS 1396806-98-6) is a synthetic small-molecule sulfonamide featuring a 2-dimethylamino-substituted pyrimidine core coupled to a 2,5-dimethoxybenzenesulfonyl group. Its molecular formula is C₁₄H₁₈N₄O₄S with a molecular weight of 338.38 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor, and eight hydrogen bond acceptors.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38
CAS No. 1396806-98-6
Cat. No. B2761216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide
CAS1396806-98-6
Molecular FormulaC14H18N4O4S
Molecular Weight338.38
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C14H18N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)13-7-11(21-3)5-6-12(13)22-4/h5-9,17H,1-4H3
InChIKeyBFCCAYYZIIXLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide (CAS 1396806-98-6): Core Identity and Procurement-Relevant Physicochemical Profile


N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide (CAS 1396806-98-6) is a synthetic small-molecule sulfonamide featuring a 2-dimethylamino-substituted pyrimidine core coupled to a 2,5-dimethoxybenzenesulfonyl group. Its molecular formula is C₁₄H₁₈N₄O₄S with a molecular weight of 338.38 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. The compound belongs to the broader class of pyrimidine–sulfonamide hybrids, a scaffold associated with diverse biological activities including kinase inhibition, anticancer effects, and modulation of protein–protein interactions [2]. However, publicly available primary pharmacological data for this specific compound remain extremely sparse, and procurement decisions must be grounded in the recognition that quantifiable differentiation from close analogs is not yet established in the peer-reviewed literature.

Why N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Selectivity


In pyrimidine–sulfonamide hybrids, even minor structural modifications—particularly at the 2-position of the pyrimidine ring and the substitution pattern on the benzenesulfonamide moiety—can drastically alter target engagement, potency, and selectivity [1][2]. The dimethylamino group on the pyrimidine ring of the target compound modulates both electronic properties and hydrogen-bonding capacity, distinguishing it from analogs bearing bulkier heterocycles (e.g., 3,5-dimethylpyrazole) or smaller substituents. In the context of ERK kinase inhibition, 2-amino pyrimidine derivatives have been shown to vary in antiproliferative potency by >10-fold against MCF-7 cells depending solely on the nature of the appended sulfonamide and heterocycle [1]. Consequently, assuming functional equivalence between this compound and other “pyrimidine sulfonamides” without direct comparative data risks selecting a molecule with divergent, uncharacterized biological behavior. The quantitative evidence below examines the limited differentiation data that are currently available.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide Against Closest Analogs


Structural Differentiation from the Closest 2-Substituted Analog: Dimethylamino vs. 3,5-Dimethylpyrazole on the Pyrimidine Core

The closest identifiable analog in public databases is N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide (CAS 1396685-86-1), which differs only at the 2-position of the pyrimidine ring. The target compound bears a dimethylamino group (–N(CH₃)₂) at this position, whereas the analog carries a bulkier 3,5-dimethylpyrazole ring [1]. This substitution difference has multiple physicochemical consequences, summarized in the comparison table below. No head-to-head biological comparison between these two compounds has been published; therefore, this evidence is classified as supporting structural differentiation only.

Structural biology Medicinal chemistry Kinase inhibitor design

Class-Level Antiproliferative Potency Range: Quantitative Benchmarks for Pyrimidine–Sulfonamide Hybrids in MCF-7 and HepG2 Cells

Although no specific MCF-7 or HepG2 IC₅₀ data have been published for the target compound in a peer-reviewed primary source, the broader class of pyrimidine–sulfonamide hybrids consistently demonstrates antiproliferative activity in these cell lines. A 2026 Scientific Reports study reported that optimized members of this chemotype (compounds 18, 21, 23, and 24) achieved IC₅₀ values of 7.4–10.2 µg/mL against HepG2 and 8.2–10.0 µg/mL against MCF-7, comparable to 5-fluorouracil [1]. Separately, a 2019 study on ERK-targeted pyrimidine sulfonamides reported IC₅₀ values as low as 2.96 µM for compound 22 against MCF-7, with pronounced G2/M arrest [2]. These class-level benchmarks provide a quantitative expectation range against which the target compound must be independently assayed before any procurement decision predicated on potency can be justified.

Cancer cell biology Cytotoxicity screening Anticancer drug discovery

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Naphthalene-Sulfonamide Analog

Changing the sulfonamide aromatic moiety from 2,5-dimethoxyphenyl to naphthalene, as in N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide (CAS 1421472-33-4), markedly alters lipophilicity and molecular shape. The target compound has a computed XLogP3-AA of 1.1, consistent with balanced hydrophilicity–lipophilicity, whereas the naphthalene analog is expected to have XLogP > 2.5 (estimated by analog comparison), potentially enhancing membrane permeability but also increasing off-target promiscuity risk [1][2]. These property differences have direct implications for solubility, metabolic stability, and pharmacokinetic suitability in different assay formats.

Drug-likeness ADME prediction Medicinal chemistry optimization

Kinase Selectivity Profiling: Class-Level Evidence from ERK Inhibition Studies of Pyrimidine–Sulfonamide Hybrids

Pyrimidine–sulfonamide hybrids designed to target the ERK kinase domain have demonstrated the ability to achieve single-digit micromolar antiproliferative potency while maintaining selectivity over normal cell lines. In the 2019 ERK inhibitor series, several compounds (5, 9, 10b, 22, 28) induced G2/M phase cell cycle arrest and apoptosis in cancer cells while showing reduced toxicity toward normal fibroblasts [1]. Whether the target compound engages ERK or other kinases has not been determined; however, the dimethylamino-pyrimidine motif is a recognized ATP-competitive kinase hinge-binding element [2]. Any procurement for kinase screening must acknowledge that the target compound's kinome-wide selectivity fingerprint is entirely uncharacterized.

Kinase inhibition MAP kinase signaling Selectivity profiling

Purity and Characterization Standards: Procurement Quality Control Requirements for Downstream Assay Reproducibility

No peer-reviewed synthesis or characterization protocol has been published for this specific compound. The only publicly available identity confirmation data are the computed InChI Key (BFCCAYYZIIXLIH-UHFFFAOYSA-N) and SMILES string (CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC) provided by PubChem [1]. In contrast, well-characterized pyrimidine–sulfonamide research compounds are typically accompanied by ¹H/¹³C NMR, HRMS, HPLC purity, and elemental analysis [2]. Absent these data, procurement for reproducible research requires that the supplier provide a certificate of analysis with HPLC purity ≥95%, NMR identity confirmation, and residual solvent analysis. Without these, batch-to-batch variability cannot be excluded as a confound in biological experiments.

Quality control Assay reproducibility Compound characterization

Evidence-Grounded Application Scenarios for N-(2-(Dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide


Scaffold-Hopping and Structure–Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The dimethylamino-pyrimidine core of this compound serves as a minimalist ATP-competitive hinge-binding motif. In kinase-focused medicinal chemistry campaigns, the compound can be employed as a fragment-like starting point or SAR probe, particularly when varying the sulfonamide aryl group (2,5-dimethoxyphenyl vs. other substituents) to explore selectivity shifts across the kinome [1]. Its relatively low molecular weight (338.38 g/mol) and moderate lipophilicity (XLogP 1.1) make it compatible with fragment-based screening protocols where ligand efficiency is a primary optimization parameter [2].

Class-Effect Validation in Anticancer Phenotypic Screening Cascades

Given the established class-level antiproliferative activity of pyrimidine–sulfonamide hybrids (IC₅₀ range 2.96 µM to ~10 µg/mL in MCF-7 and HepG2 models) [1][2], this compound can be included as a structurally distinct member of a focused library designed to validate whether the dimethylamino-2,5-dimethoxy substitution pattern confers any potency or selectivity advantage over other pyrimidine–sulfonamide analogs. Its inclusion allows researchers to test the hypothesis that methoxy substitution on the benzenesulfonamide ring modulates cellular permeability and target engagement, as suggested by SAR trends in related series [1].

Negative Control or Selectivity Counter-Screen in p53–MDM2 or Other Protein–Protein Interaction Assays

The sulfonamide chemotype has been explored for p53–MDM2 inhibition, with IC₅₀ values in the nanomolar to low micromolar range for optimized inhibitors [1]. This compound, lacking the extended hydrophobic substituents typically required for high-affinity MDM2 binding, may serve as a weak or inactive control in p53–MDM2 interaction assays, enabling researchers to establish the specificity window for more potent, fully decorated analogs. This application leverages the compound's structural similarity to active chemotypes while exploiting its presumably lower potency (though quantitative confirmation is needed).

Physicochemical Property Range-Finding for Formulation and Solubility Optimization

With a computed XLogP of 1.1 and eight hydrogen bond acceptors, this compound occupies a favorable region of drug-like chemical space for aqueous solubility [1]. It can be used as a reference point in formulation screens comparing the solubility, permeability, and metabolic stability of pyrimidine–sulfonamide analogs with varying lipophilicity, such as the naphthalene-sulfonamide analog (estimated XLogP >2.5) [2]. The 2,5-dimethoxy substitution pattern may also influence crystal packing and solid-state stability, relevant for long-term compound storage and DMSO stock solution preparation.

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.